molecular formula C21H36O3 B117133 3-Methyl-5-pentyl-2-furanundecanoic acid CAS No. 57818-37-8

3-Methyl-5-pentyl-2-furanundecanoic acid

Cat. No.: B117133
CAS No.: 57818-37-8
M. Wt: 336.5 g/mol
InChI Key: QDTBMEGPXZUECM-UHFFFAOYSA-N
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Description

12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid is a furan fatty acid originally isolated from the northern pike (Esox lucius). This compound has been found to exhibit elevated levels in the liver of starving cod, indicating its potential role in metabolic processes during starvation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid typically involves the epoxidation of 13-methyl-12,14-Eicosadienoic Acid. This can be achieved using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to introduce the epoxy group at the 12,15 positions.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as fish oils, followed by purification processes. Alternatively, large-scale synthesis can be performed using chemical methods similar to those used in laboratory settings, but optimized for higher yields and purity.

Types of Reactions:

    Oxidation: The epoxy group in 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid can undergo oxidation reactions to form diols or other oxidized derivatives.

    Reduction: Reduction of the epoxy group can lead to the formation of the corresponding diol.

    Substitution: The epoxy group can also participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the epoxide ring to form substituted products.

Common Reagents and Conditions:

    Oxidation: m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Diols: Formed from the reduction or hydrolysis of the epoxy group.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid has several applications in scientific research:

    Lipid Biochemistry: Studying the role of furan fatty acids in metabolic processes and their impact on lipid metabolism.

    Biological Research: Investigating the biological effects of furan fatty acids on cellular processes, including their potential anti-inflammatory and antioxidant properties.

    Medical Research: Exploring the therapeutic potential of furan fatty acids in treating metabolic disorders and diseases related to oxidative stress.

    Industrial Applications: Utilizing furan fatty acids in the development of bio-based materials and products.

Comparison with Similar Compounds

    11,14-Eicosadienoic Acid: Another eicosadienoic acid with similar structural features but lacking the epoxy group.

    Furan Fatty Acids: A class of fatty acids containing a furan ring, similar to 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid.

Uniqueness: 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid is unique due to the presence of both an epoxy group and a furan ring in its structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-3-4-11-14-19-17-18(2)20(24-19)15-12-9-7-5-6-8-10-13-16-21(22)23/h17H,3-16H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTBMEGPXZUECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453626
Record name 2-Furanundecanoic acid, 3-methyl-5-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57818-37-8
Record name 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanundecanoic acid, 3-methyl-5-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-pentyl-2-furanundecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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